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molecular formula C14H10F3NO2 B8469361 2-(2,4,6-Trifluorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 59280-75-0

2-(2,4,6-Trifluorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B8469361
M. Wt: 281.23 g/mol
InChI Key: CGNDKGLHBJCRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04032326

Procedure details

A solution of 5.3 parts of 3,4,5,6-tetrahydrophthalic anhydride in 100 parts of glacial acetic acid was treated with 5 parts of 2,4,6-trifluoroaniline at once. After refluxing for 24 hours, the acetic acid was stripped from the reaction mixture under 300 mm Hg. pressure. The residue was dissolved in 100 parts of methylene chloride and washed with 100 parts of 10% aqueous sodium carbonate solution. After drying over anhydrous sodium sulfate, the solution was stripped under 300 mm Hg. pressure. The resulting pink oil was crystallized from 70 parts of methanol at -40° C. to yield 4.7 parts white crystals of 2-(2,4,6-trifluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione melting at 91°-92° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2[CH2:7][CH2:8][CH2:9][CH2:10][C:2]1=2.C(O)(=O)C.[F:16][C:17]1[CH:23]=[C:22]([F:24])[CH:21]=[C:20]([F:25])[C:18]=1[NH2:19]>C(Cl)Cl>[F:16][C:17]1[CH:23]=[C:22]([F:24])[CH:21]=[C:20]([F:25])[C:18]=1[N:19]1[C:1](=[O:11])[C:2]2[CH2:10][CH2:9][CH2:8][CH2:7][C:3]=2[C:4]1=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C2=C(C(=O)O1)CCCC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C(=CC(=C1)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 24 hours
Duration
24 h
WASH
Type
WASH
Details
washed with 100 parts of 10% aqueous sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting pink oil was crystallized from 70 parts of methanol at -40° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)F)F)N1C(C=2CCCCC2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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